molecular formula C10H12BClO2 B8647210 5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol

5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No.: B8647210
M. Wt: 210.47 g/mol
InChI Key: WPBDTHQNWXIGDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol is a useful research compound. Its molecular formula is C10H12BClO2 and its molecular weight is 210.47 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H12BClO2

Molecular Weight

210.47 g/mol

IUPAC Name

5-chloro-1-hydroxy-3,3,6-trimethyl-2,1-benzoxaborole

InChI

InChI=1S/C10H12BClO2/c1-6-4-8-7(5-9(6)12)10(2,3)14-11(8)13/h4-5,13H,1-3H3

InChI Key

WPBDTHQNWXIGDB-UHFFFAOYSA-N

Canonical SMILES

B1(C2=CC(=C(C=C2C(O1)(C)C)Cl)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(4-chloro-2-(2-(ethoxymethoxy)propan 2-yl)-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.77 g, 4.8 mmol) in THF (24 mL) was added 6N HCl (24 mL). The reaction mixture was stirred at rt overnight. Water was added and the mixture was extracted with EA. The organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by silica gel column chromatography eluted with PE-EA (20:1) to give 5-chloro-3,3,6-trimethylbenzo[c][1,2]oxaborol-1(3H)-ol (540 mg; yield 53.6% over 2 steps) as a light yellow oil. 1H NMR (400 MHz, DMSO-d6): δ 9.13 (s, 1H), 7.62 (s, 1H), 7.54 (s, 1H), 2.36 (s, 3H), 1.46 (s, 6H) ppm; MS: m/z=210.9 (M+1, ESI+).
Name
2-(4-chloro-2-(2-(ethoxymethoxy)propan 2-yl)-5-ethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Quantity
1.77 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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